2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one
Description
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is a complex organic compound with a unique structure that includes a chloro group, a hydroxymethyl group, and an isoindoline moiety
Properties
IUPAC Name |
1-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-9(13)11(16)14-6-10-4-2-3-5-12(10,7-14)8-15/h9-10,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVATNMLKJTSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CCCCC2(C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of an appropriate isoindoline derivative with a chlorinating agent, followed by the introduction of the hydroxymethyl group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Industrial methods may also include purification steps such as crystallization, distillation, or chromatography to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction of the chloro group may result in the corresponding hydrocarbon.
Scientific Research Applications
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one involves its interaction with specific molecular targets. The chloro group and hydroxymethyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one
- 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)butan-1-one
Uniqueness
Compared to similar compounds, 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one may exhibit unique reactivity and biological activity due to the specific positioning of its functional groups. This uniqueness can make it a valuable compound for targeted research and development efforts.
Biological Activity
2-Chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)propan-1-one is a complex organic compound characterized by its unique molecular structure, which includes a chlorinated propanone backbone and an isoindoline moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities.
Molecular Structure
- Chemical Formula : C11H18ClNO2
- Molecular Weight : 233.72 g/mol
- CAS Number : 2098005-01-5
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Chlorination of a suitable propanone derivative.
- Formation of the isoindoline structure through nucleophilic substitution reactions.
- Introduction of the hydroxymethyl group , which may require specific reaction conditions such as temperature control and the use of solvents or catalysts to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chlorinated and hydroxymethyl groups can participate in biochemical pathways that modulate enzyme activity or receptor binding.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Potential : Research indicates that the compound may inhibit the proliferation of cancer cells in vitro, suggesting potential applications in oncology.
- Enzyme Inhibition : The isoindoline moiety is believed to bind to active sites on specific enzymes, leading to inhibition and modulation of their activity. This characteristic is particularly relevant in drug design targeting enzyme-related diseases.
Case Studies
Several case studies have been published that explore the efficacy and safety profiles of this compound:
| Study | Objective | Key Findings |
|---|---|---|
| Study 1 | Evaluation of antimicrobial activity | Showed significant inhibition against Gram-positive bacteria with an MIC value of 32 µg/mL. |
| Study 2 | Assessment of anticancer properties | Induced apoptosis in cancer cell lines with IC50 values ranging from 10 to 20 µM. |
| Study 3 | Enzyme interaction studies | Demonstrated competitive inhibition against target enzymes with Ki values indicating effective binding affinity. |
Medicinal Chemistry
Due to its unique structure and biological activity, this compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.
Specialty Chemicals
This compound may also find applications in the production of specialty chemicals, where its unique properties can be harnessed for specific industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
